molecular formula C16H21N3OS B2752046 N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206996-55-5

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2752046
CAS RN: 1206996-55-5
M. Wt: 303.42
InChI Key: XPQZILWGYFPRDB-UHFFFAOYSA-N
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Description

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as IMP-1088, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

Compounds structurally related to N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been explored for their potential in constructing diverse heterocyclic structures. For instance, thioureido-acetamides serve as starting materials for one-pot cascade reactions leading to heterocycles like imidazo[1,2-c]pyrimidines, showcasing their utility in synthesizing important heterocyclic compounds with excellent atom economy (Schmeyers & Kaupp, 2002).

Catalytic Applications

N-heterocyclic carbenes, including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification and acylation reactions, highlighting their versatility in organic synthesis processes (Grasa, Kissling, & Nolan, 2002).

Biological Activities

Anticancer Activity

Some derivatives of this compound have been studied for their anticancer properties. Specifically, 5-methyl-4-phenyl thiazole derivatives have shown promise as anticancer agents, with select compounds displaying significant activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

Novel imidazole derivatives have been synthesized and evaluated for their antifungal activities, with certain compounds demonstrating significant activity against fungal infections, showcasing the potential of these derivatives in addressing drug-resistant fungal diseases (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Gençer, 2017).

Material Applications

Corrosion Inhibition

Imidazole derivatives, including those related to this compound, have been investigated as corrosion inhibitors for carbon steel in acid media. Their electrochemical behavior suggests good corrosion inhibition efficiency, highlighting their potential in materials protection (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)18-15(20)10-21-16-17-9-14(19(16)4)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZILWGYFPRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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